4'-Methyl[2,2'-bipyridine]-5-carboxylic acid
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Overview
Description
6-(4-methylpyridin-2-yl)pyridine-3-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with a carboxylic acid group and a methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylpyridin-2-yl)pyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methylpyridine and 3-pyridinecarboxylic acid.
Coupling Reaction: The two pyridine derivatives are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction involves the use of a boronic acid derivative of one of the pyridines and a halogenated derivative of the other.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as tetrahydrofuran) at elevated temperatures.
Industrial Production Methods
Industrial production methods for 6-(4-methylpyridin-2-yl)pyridine-3-carboxylic acid would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
6-(4-methylpyridin-2-yl)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the pyridine rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Products include 6-(4-carboxypyridin-2-yl)pyridine-3-carboxylic acid.
Reduction: Products include 6-(4-methylpyridin-2-yl)pyridine-3-methanol.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
6-(4-methylpyridin-2-yl)pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used in studies of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 6-(4-methylpyridin-2-yl)pyridine-3-carboxylic acid depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
6-methyl-2-pyridinecarboxylic acid: Similar structure but lacks the additional pyridine ring.
4-methylpyridine-2-carboxylic acid: Similar structure but lacks the additional carboxylic acid group.
Uniqueness
6-(4-methylpyridin-2-yl)pyridine-3-carboxylic acid is unique due to the presence of both a methylpyridine moiety and a carboxylic acid group on the pyridine ring
Properties
CAS No. |
643727-35-9 |
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Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
6-(4-methylpyridin-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2/c1-8-4-5-13-11(6-8)10-3-2-9(7-14-10)12(15)16/h2-7H,1H3,(H,15,16) |
InChI Key |
SPEJJILQWWOYAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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